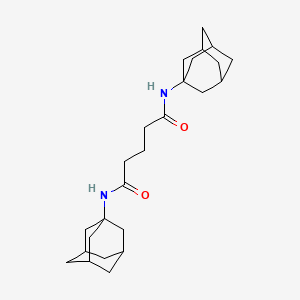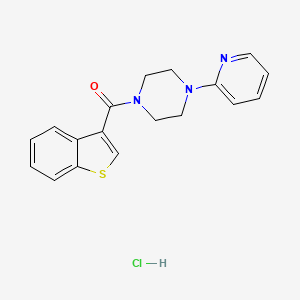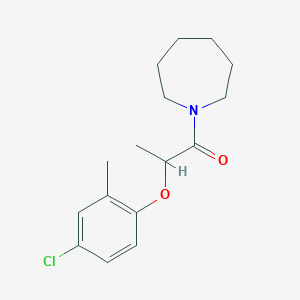![molecular formula C14H21N3O3 B4037341 2-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4037341.png)
2-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
描述
2-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a compound that features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology and chemistry .
准备方法
The synthesis of 2-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with cyclohexanecarboxylic acid derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
科学研究应用
2-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and other bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar compounds include other imidazole derivatives such as 1-(3-aminopropyl)imidazole and 2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid . These compounds share the imidazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of 2-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .
属性
IUPAC Name |
2-(3-imidazol-1-ylpropylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-13(11-4-1-2-5-12(11)14(19)20)16-6-3-8-17-9-7-15-10-17/h7,9-12H,1-6,8H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZXFJDUJWRLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCCN2C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[3-isopropyl-1-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B4037260.png)
![2-phenoxy-N-({1,3,3-trimethyl-5-[(phenoxyacetyl)amino]cyclohexyl}methyl)acetamide](/img/structure/B4037280.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4037292.png)

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B4037319.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4037330.png)
![5-[4-Chloro-2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B4037336.png)
![2-ethoxy-N-{2-[4-(2-ethoxybenzoyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B4037339.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-(2-thienyl)butyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B4037348.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4037356.png)

![N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4037383.png)
